4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolo derivatives. This compound is characterized by its unique structure, which incorporates a triazole ring fused to an azepine ring, along with a carboxylic acid functional group. It is recognized for its potential applications in medicinal chemistry and pharmaceuticals.
The compound is classified under specialty chemicals and is often utilized in research related to drug development. Its chemical properties make it a subject of interest in various scientific studies, particularly in the fields of organic chemistry and pharmacology. The compound's CAS number is 1565704-45-1, which helps in identifying it within chemical databases and literature .
The synthesis of 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors that contain both triazole and azepine functionalities.
Technical Details:
The molecular formula for 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid is . The structure features a triazole ring fused to a seven-membered azepine ring with a carboxylic acid group at the 3-position.
Molecular Data:
4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action for 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid primarily revolves around its interaction with biological targets. It may function as an inhibitor or modulator of specific enzymes or receptors involved in various physiological processes.
Data:
The physical properties of 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid include:
Chemical Properties:
4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid has several applications in scientific research:
Heterocyclic compounds represent a cornerstone of modern pharmaceutical design, accounting for over 75% of clinically approved drugs. Among these, nitrogen-containing fused ring systems demonstrate exceptional structural diversity and bioactivity. The triazolo-azepine hybrid architecture exemplifies this potential by combining the metabolic stability of triazole rings with the conformational flexibility of azepine moieties. This specific framework has emerged as a privileged scaffold in targeted drug discovery due to its balanced physicochemical properties and synthetic versatility [5].
Triazolo-azepine derivatives exhibit remarkable pharmacological relevance, particularly as non-steroidal anti-inflammatory agents (NSAIDs). Recent studies demonstrate that these hybrids function through cyclooxygenase-2 (COX-2) inhibition while maintaining gastrointestinal safety profiles superior to traditional NSAIDs. The carboxylic acid functionalization at the C3 position (as in 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid) significantly enhances target engagement through hydrogen bonding interactions with enzymatic residues [7].
Pharmacological evaluations reveal compelling activity data:
Table 1: Core Pharmacological Applications of Triazolo-Azepine Carboxylic Acid Derivatives
Biological Target | Activity Profile | Structural Requirement | Reference |
---|---|---|---|
COX-2 Enzyme | 45-67% inhibition at 20 mg/kg | C3-carboxylic acid moiety | [7] |
Central Pain Pathways | >50% writhing reduction | Aryl substituents at C3 | [7] |
Oxidative Stress | Moderate ROS scavenging | Electron-donating groups | [8] |
The synthetic access to triazolo-azepine scaffolds has undergone transformative advancements:
Early Approaches (Pre-2010):
Modern Innovations:
A pivotal advancement emerged through intramolecular cyclization protocols using polyphosphoric acid (PPA) under microwave irradiation. This method achieved the triazolo-azepine core in 20 minutes with 87.7% isolated yield – a significant improvement over traditional 60-minute reflux methods yielding only 75.3% [10]. The structural confirmation via X-ray crystallography validated the regioselective N2-cyclization pattern essential for bioactivity [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7